molecular formula C13H9ClN2O B12112142 2-(4-Chlorophenyl)benzo[d]oxazol-6-amine CAS No. 69657-64-3

2-(4-Chlorophenyl)benzo[d]oxazol-6-amine

Cat. No.: B12112142
CAS No.: 69657-64-3
M. Wt: 244.67 g/mol
InChI Key: XVCHBGBTMDMWAI-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)benzo[d]oxazol-6-amine: is a chemical compound with the following structural formula:

ClC6H4C6H3NO\text{ClC}_6\text{H}_4\text{C}_6\text{H}_3\text{N}\text{O} ClC6​H4​C6​H3​NO

It belongs to the oxazoles class of heterocyclic compounds. The compound features a benzoxazole ring fused with a phenyl group, where the chlorine atom is attached to the phenyl ring. Benzoxazoles exhibit diverse biological and synthetic applications due to their unique structure.

Preparation Methods

Synthetic Routes: Several synthetic routes lead to the formation of 2-(4-Chlorophenyl)benzo[d]oxazol-6-amine. One common method involves cyclization of 4-chloroaniline with salicylaldehyde under appropriate conditions. The reaction proceeds through an intramolecular condensation to form the benzoxazole ring.

Reaction Conditions: The reaction typically occurs in a solvent such as ethanol or acetic acid. Acidic or basic catalysts may be employed to facilitate the cyclization. Heating the reaction mixture promotes the formation of the desired product.

Industrial Production: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale synthesis. Optimization of reaction conditions, purification steps, and yield enhancement are crucial for efficient production.

Chemical Reactions Analysis

Reactivity: 2-(4-Chlorophenyl)benzo[d]oxazol-6-amine participates in various chemical reactions:

    Oxidation: It can undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: Reduction of the nitro group (if present) or other functional groups can occur.

    Substitution: Substitution reactions at the phenyl ring or the oxazole nitrogen are possible.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or catalytic hydrogenation (using palladium on carbon, Pd/C) can reduce functional groups.

    Substitution: Various nucleophiles (e.g., amines, alkoxides) can replace the chlorine atom.

Major Products: The specific products depend on the reaction conditions and the substituents present. Detailed analysis of reaction pathways and product characterization is essential.

Scientific Research Applications

Chemistry:

    Fluorescent Probes: Benzoxazoles exhibit fluorescence properties, making them useful as fluorescent probes in analytical chemistry.

    Organic Synthesis: They serve as building blocks for more complex molecules.

Biology and Medicine:

    Biological Imaging: Fluorescent derivatives of benzoxazoles are employed in cellular imaging studies.

    Drug Discovery: Researchers explore their potential as drug candidates due to their diverse reactivity.

Industry:

    Dye Synthesis: Benzoxazoles contribute to the production of dyes and pigments.

    Material Science: Their unique structure influences material properties.

Mechanism of Action

The exact mechanism by which 2-(4-Chlorophenyl)benzo[d]oxazol-6-amine exerts its effects depends on its specific application. It may interact with cellular targets, enzymes, or receptors, affecting biological processes.

Comparison with Similar Compounds

While benzoxazoles share structural similarities, each compound has distinct properties. Notable similar compounds include:

Properties

69657-64-3

Molecular Formula

C13H9ClN2O

Molecular Weight

244.67 g/mol

IUPAC Name

2-(4-chlorophenyl)-1,3-benzoxazol-6-amine

InChI

InChI=1S/C13H9ClN2O/c14-9-3-1-8(2-4-9)13-16-11-6-5-10(15)7-12(11)17-13/h1-7H,15H2

InChI Key

XVCHBGBTMDMWAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(O2)C=C(C=C3)N)Cl

Origin of Product

United States

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